A Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Properties, Synthesis, and Applications
A Technical Guide to 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Properties, Synthesis, and Applications
Executive Summary and Introduction
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole, also known as 1H-Indazole-6-boronic acid pinacol ester, has emerged as a cornerstone building block in contemporary synthetic chemistry. Its structure uniquely combines the privileged indazole scaffold, a bioisostere of indole prevalent in numerous biologically active compounds, with the versatile pinacol boronate functional group.[1] This dual-feature design renders it an exceptionally valuable reagent for the construction of complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions.
This guide provides an in-depth examination of the compound's core properties, synthesis, reactivity, and applications. It is intended for researchers, chemists, and drug development professionals who require a practical and scientifically grounded understanding of how to effectively utilize this reagent in their synthetic endeavors. The discussion moves beyond simple data recitation to explain the causality behind experimental choices, ensuring that the protocols described are robust and reproducible.
Molecular Structure and Physicochemical Properties
The molecular architecture is fundamental to the compound's reactivity. The indazole ring system provides a rigid, aromatic core, while the pinacol boronate ester at the 6-position serves as a stable, handleable, and highly reactive precursor for carbon-carbon bond formation.
Caption: 2D Structure of 6-(pinacolboryl)-1H-indazole.
The key physicochemical properties are summarized below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 937049-58-6 | [2][3] |
| Molecular Formula | C₁₃H₁₇BN₂O₂ | [3][4] |
| Molecular Weight | 244.10 g/mol | [3][5] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 134-139 °C | [4] |
| Boiling Point | 404.1 ± 18.0 °C (Predicted) | [4] |
| Density | 1.15 ± 0.1 g/cm³ (Predicted) | [4] |
| Solubility | Soluble in methanol, THF, Dioxane, DMF | [6] |
| Storage Conditions | 2-8 °C, under inert gas (Nitrogen or Argon) | [3][4] |
Synthesis and Purification Protocol
The most reliable and scalable synthesis of 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is achieved via a palladium-catalyzed Miyaura borylation of the corresponding halo-indazole, typically 6-bromo-1H-indazole.[4] This transformation is valued for its high functional group tolerance, excellent yields, and the operational simplicity of isolating the stable pinacol ester product.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol: Miyaura Borylation
This protocol provides a self-validating system for the synthesis from commercially available 6-bromo-1H-indazole.[6][7]
Materials:
-
6-Bromo-1H-indazole (1.0 eq)
-
Bis(pinacolato)diboron (B₂Pin₂) (1.1 - 1.5 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-3 mol%)
-
Potassium Acetate (KOAc) (3.0 eq)
-
Anhydrous 1,4-Dioxane or Toluene
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or reaction vessel equipped with a magnetic stir bar and reflux condenser, add 6-bromo-1H-indazole, bis(pinacolato)diboron, Pd(dppf)Cl₂, and potassium acetate.
-
Inerting: Evacuate the vessel and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free atmosphere. Causality: The palladium catalyst, particularly in its active Pd(0) state, is sensitive to oxidation, which would deactivate it and halt the catalytic cycle.
-
Solvent Addition: Add anhydrous dioxane via syringe. The reaction concentration is typically maintained at 0.1-0.2 M.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 2-12 hours. Self-Validation: The disappearance of the starting 6-bromo-1H-indazole spot and the appearance of a new, less polar product spot indicates a successful reaction.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude solid by silica gel column chromatography, typically using a hexane/ethyl acetate gradient, to afford the pure product as a white solid.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. Store the final product at 2-8 °C under an inert atmosphere.[4]
Reactivity Profile and Core Applications
The primary utility of 6-(pinacolboryl)-1H-indazole lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[3] This Nobel Prize-winning reaction is one of the most powerful methods for forming C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and heteroaryl structures that are central to many pharmaceutical agents.[8][9]
The pinacol ester is preferred over the free boronic acid due to its enhanced stability, ease of purification, and resistance to protodeboronation, a common side reaction.[1]
Caption: Suzuki-Miyaura cross-coupling workflow.
Representative Protocol: Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 6-(pinacolboryl)-1H-indazole with a generic aryl bromide.
Materials:
-
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole (1.1 eq)
-
Aryl or Heteroaryl Halide (e.g., Bromide or Iodide) (1.0 eq)
-
Palladium Catalyst (e.g., Pd(dppf)Cl₂ or Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄) (1-5 mol%)
-
Aqueous Base (e.g., 2M K₂CO₃ or Cs₂CO₃) (2.0-3.0 eq)
-
Solvent System (e.g., Dioxane/Water, Toluene/Water, or DME)
Procedure:
-
Reagent Assembly: In a reaction vessel, combine the indazole boronate ester, the aryl halide, and the palladium catalyst.
-
Inerting: Purge the vessel with an inert gas (Nitrogen or Argon).
-
Solvent/Base Addition: Add the organic solvent followed by the aqueous base solution. Causality: The base is crucial for activating the boronate ester, forming a more nucleophilic "ate" complex which facilitates the transmetalation step with the palladium center.
-
Heating: Heat the biphasic mixture to 80-110 °C with vigorous stirring to ensure adequate mixing between the organic and aqueous phases.
-
Monitoring: Track the consumption of the limiting aryl halide via TLC or LC-MS. Reactions are generally complete in 1-16 hours.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer. Wash sequentially with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent in vacuo and purify the crude residue by flash column chromatography or recrystallization to yield the desired coupled product.
This robust methodology allows for the facile production of indazole-based heteroaryl compounds, a structural motif frequently found in biologically active molecules.[1]
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the reagent.
| Hazard Category | GHS Information | Precautionary Measures |
| Acute Toxicity | H302: Harmful if swallowed. | Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[5][10] |
| Skin Irritation | H315: Causes skin irritation. | Wear protective gloves and clothing. Wash contaminated skin thoroughly.[11][12] |
| Eye Irritation | H319: Causes serious eye irritation. | Wear eye and face protection. Rinse cautiously with water for several minutes if contact occurs.[11][12] |
| Respiratory Irritation | H335: May cause respiratory irritation. | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[12] |
Handling:
-
Always handle in a well-ventilated fume hood.
-
Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Avoid inhalation of dust and contact with skin and eyes.
Storage:
-
Store in a tightly sealed container in a refrigerator at 2-8 °C.[3][11]
-
For long-term storage, keeping the material under an inert atmosphere (Nitrogen or Argon) is recommended to prevent potential hydrolysis of the boronate ester.[4]
-
Keep away from strong oxidizing agents.[11]
Conclusion
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a high-value, versatile synthetic intermediate. Its stability, combined with the predictable and high-yielding reactivity of the pinacol boronate in Suzuki-Miyaura cross-coupling, establishes it as an indispensable tool for medicinal chemists and researchers. The protocols and insights provided in this guide are designed to empower scientists to confidently and effectively leverage this reagent in the synthesis of novel and complex molecules for drug discovery and materials science.[3]
References
-
PubChem. (n.d.). 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
Wiley-VCH. (2007). Supporting Information. Retrieved January 4, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. Retrieved January 4, 2026, from [Link]
-
Chemdad. (n.d.). 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Retrieved January 4, 2026, from [Link]
-
American Chemical Society. (2010). Organometallics, Vol. 29, No. 9, 2010. Retrieved January 4, 2026, from [Link]
-
PubChem. (n.d.). 6-Bromo-1-methyl-1H-indazole. National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]
-
MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. Retrieved January 4, 2026, from [Link]
-
Masaryk University. (n.d.). tetramethyl-1,3,2-dioxaborolan a jeho cross-coupling reakce. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-1H-indazoles via iridium-catalysed CH borylation and Suzuki-Miyaura coupling. Retrieved January 4, 2026, from [Link]
-
Semantic Scholar. (n.d.). A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free in. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (2005). Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide. Organic & Biomolecular Chemistry. Retrieved January 4, 2026, from [Link]
-
CAS Common Chemistry. (n.d.). 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole. Retrieved January 4, 2026, from [Link]
-
National Institutes of Health. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved January 4, 2026, from [Link]
-
PubMed. (n.d.). Enantioselective Borylation of Aromatic C-H Bonds with Chiral Dinitrogen Ligands. Retrieved January 4, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). I2 promoted domino oxidative cyclization for one-pot synthesis of 2-acylbenzothiazoles via metal-free sp. Retrieved January 4, 2026, from [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | 937049-58-6 [amp.chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | C13H17BN2O2 | CID 44119250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. biomall.in [biomall.in]
- 7. 6-溴-1H-吲唑 95% | Sigma-Aldrich [sigmaaldrich.com]
- 8. is.muni.cz [is.muni.cz]
- 9. Suzuki–Miyaura cross-coupling reaction catalyzed by Pd/MgLa mixed oxide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 11. fishersci.com [fishersci.com]
- 12. 1-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-1-yl)ethanone | C15H19BN2O3 | CID 45786354 - PubChem [pubchem.ncbi.nlm.nih.gov]
